4-Chloro-5-methyl-6-phenylpyrimidine
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-chloro-5-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C11H9ClN2/c1-8-10(13-7-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
JXXFPVBMCMWXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution
4-Hydroxy-5-methyl-6-phenylpyrimidine undergoes chlorination using POCl₃ or PCl₃. The reaction mechanism involves the generation of a chlorophosphate intermediate, which facilitates the displacement of the hydroxyl group by chloride. Optimal yields (75–85%) are achieved with excess POCl₃ and catalytic dimethylformamide (DMF).
Metallation and Quenching
Lithiation at position 4 of 5-methyl-6-phenylpyrimidine, followed by quenching with a chlorine source (e.g., Cl₂ or N-chlorosuccinimide), represents a less explored but feasible route. This method requires stringent anhydrous conditions and low temperatures (−78°C) to prevent ring-opening side reactions.
Comparative Analysis of Synthetic Methods
The multi-step synthesis remains the most reliable for industrial-scale production, despite its reliance on hazardous reagents. Coupling reactions offer flexibility but necessitate costly palladium catalysts. Substitution methods, while efficient, are constrained by the availability of pre-functionalized starting materials.
Reaction Optimization and Catalytic Considerations
Catalyst Design for Coupling Reactions
Recent advances in palladium catalysis, such as the use of Buchwald-Hartwig ligands, could enhance the efficiency of Suzuki-Miyaura couplings for pyrimidine derivatives. For example, XPhos-ligated palladium complexes improve reactivity with electron-deficient aryl boronic acids.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-5-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: Employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the NF-κB inflammatory pathway, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Functional Group Variations
Substituent positions and functional groups critically influence pyrimidine reactivity, solubility, and biological activity. Below is a comparative analysis of 4-Chloro-5-methyl-6-phenylpyrimidine with structurally related compounds:
Physicochemical Properties
- Lipophilicity : Chlorine and phenyl groups in this compound likely increase lipophilicity compared to analogs like 4,6-Dichloro-5-methoxypyrimidine, which has polar methoxy groups .
- Thermal Stability : Methyl and phenyl substituents may enhance thermal stability, as seen in related compounds with melting points >300 K .
- Crystal Packing : Halogen bonding (Cl···N) and π-stacking (phenyl rings) could dominate its solid-state structure, similar to 4,6-Dichloro-5-methoxypyrimidine .
Q & A
Basic Question: What are the common synthetic routes for 4-Chloro-5-methyl-6-phenylpyrimidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions of substituted amidines with β-diketones or their equivalents. For example, halogenation at the 4-position can be achieved using POCl₃ or PCl₅ under reflux conditions . Optimization of reaction parameters, such as solvent polarity (e.g., DMF vs. toluene), temperature (80–120°C), and stoichiometric ratios of reagents, significantly impacts yield and purity. Catalytic additives like DMAP may enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical to isolate the desired product .
Advanced Question: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting patterns) and X-ray crystallography data (e.g., bond length anomalies) may arise due to dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:
- Perform variable-temperature NMR to detect tautomeric equilibria or conformational flexibility .
- Compare computed (DFT) NMR chemical shifts with experimental data to validate proposed structures .
- Use Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions influencing solid-state conformation .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Coupling patterns distinguish substituent positions .
- IR Spectroscopy : Confirm C-Cl stretches (550–850 cm⁻¹) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic patterns for chlorine (3:1 ratio for ³⁵Cl/³⁷Cl) .
Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states for Cl substitution. Compute activation energies (ΔG‡) to compare reactivity with analogues (e.g., 6-ethyl vs. 5-methyl derivatives) .
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C4 due to Cl) as sites for nucleophilic attack .
- MD Simulations : Solvent effects (e.g., DMSO vs. THF) on reaction kinetics can be modeled using explicit solvent models .
Basic Question: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
- Waste Disposal : Collect halogenated waste separately in designated containers for incineration by licensed facilities .
Advanced Question: How does the methyl and phenyl substitution pattern influence the biological activity of this compound?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- In Silico Docking : Use AutoDock Vina to predict binding modes with biological targets (e.g., EGFR kinase) and compare with analogues lacking substituents .
Basic Question: What purification strategies are recommended for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Partition between dichloromethane and water to remove polar byproducts.
- Chromatography : Use flash chromatography with silica gel (gradient: 5–20% ethyl acetate in hexane) for high-resolution separation .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to obtain high-purity crystals for X-ray analysis .
Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of this compound derivatives?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Synthesize ¹³C-labeled derivatives to track bond-breaking steps in substitution reactions via NMR .
- Deuterium Labeling : Use ²H at the methyl group to study metabolic stability in hepatic microsomal assays .
- Radioisotopes (¹⁴C) : Trace metabolic pathways in vivo for pharmacokinetic profiling .
Basic Question: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Reactor Design : Transition from batch to flow chemistry to control exothermic halogenation steps .
- Byproduct Management : Optimize workup protocols to remove persistent impurities (e.g., unreacted POCl₃) .
- Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Advanced Question: How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?
Methodological Answer:
- Data Curation : Compile structural (SMILES) and bioactivity data (IC₅₀, Ki) from public databases (e.g., ChEMBL) .
- Model Training : Use graph neural networks (GNNs) to predict activity against targets like DHFR or COX-2 .
- Synthetic Feasibility : Integrate retrosynthesis tools (e.g., ASKCOS) to prioritize derivatives with viable synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
